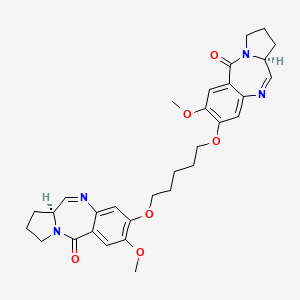
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neutral polymer bonding agent (NPBA) is a promising polymeric material widely used in nitrate ester plasticized polyether propellants as a bonding agent . It plays a crucial role in enhancing the mechanical properties of composite solid propellants by forming a binding matrix between the binding agents and curative agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neutral polymer bonding agent involves the polymerization of specific monomers under controlled conditions. The process typically includes the use of functionalized groups that enhance the interaction between the polymer and solid particles . For example, the synthesis of two novel neutral polymeric bonding agents, NPBA-1 and NPBA-2, involves the use of nitramine octogen and glycidyl azide polymer . The reaction conditions include maintaining specific temperatures and using catalysts to facilitate the polymerization process .
Industrial Production Methods: In industrial settings, the production of neutral polymer bonding agent involves large-scale polymerization reactors where the monomers are polymerized under controlled conditions. The process ensures the uniformity and consistency of the polymer, which is essential for its application in composite propellants .
Chemical Reactions Analysis
Types of Reactions: Neutral polymer bonding agent undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the polymer’s properties and enhancing its performance in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving neutral polymer bonding agent include oxidizing agents, reducing agents, and catalysts . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired modifications in the polymer’s structure .
Major Products Formed: The major products formed from the reactions involving neutral polymer bonding agent include modified polymers with enhanced mechanical properties and stability . These products are crucial for their application in composite propellants and other industrial uses .
Scientific Research Applications
Neutral polymer bonding agent has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a bonding agent in composite propellants to enhance their mechanical properties . In biology, it is used in the development of biocompatible materials for medical applications . In the industry, it is used in the production of high-performance materials for various applications .
Mechanism of Action
The mechanism of action of neutral polymer bonding agent involves its interaction with other constituents of solid composite propellants . The polymer forms a binding matrix that enhances the mechanical properties of the propellants by promoting the interaction between the binder and oxidant fillers . The molecular targets and pathways involved in this process include the main chain and side chains of the polymer, which play a crucial role in its interaction with other materials .
Comparison with Similar Compounds
Neutral polymer bonding agent is unique compared to other similar compounds due to its specific functionalized groups that enhance its interaction with solid particles . Similar compounds include alkanolamine, aziridine, and polyamine, which are also used as bonding agents in composite propellants . neutral polymer bonding agent stands out due to its superior mechanical properties and stability .
Properties
Molecular Formula |
C16H14F3N3O3 |
|---|---|
Molecular Weight |
353.30 g/mol |
IUPAC Name |
N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C16H14F3N3O3/c17-16(18,19)13-10-12(22(24)25)6-7-14(13)20-8-9-21-15(23)11-4-2-1-3-5-11/h1-7,10,20H,8-9H2,(H,21,23) |
InChI Key |
LUJDPMMSYZQCHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


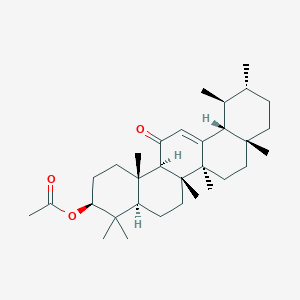
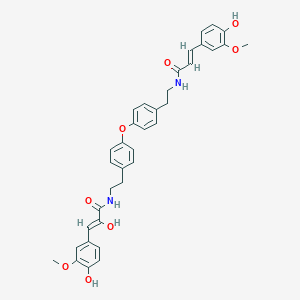
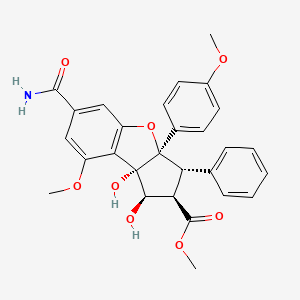
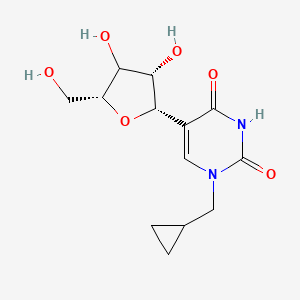
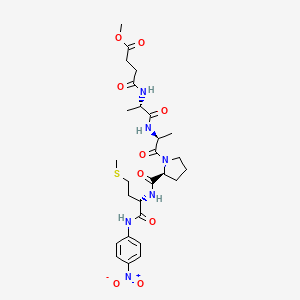

![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)
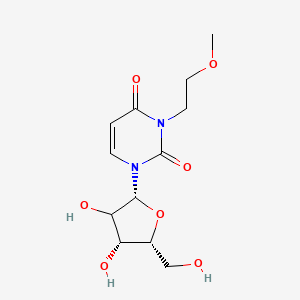
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
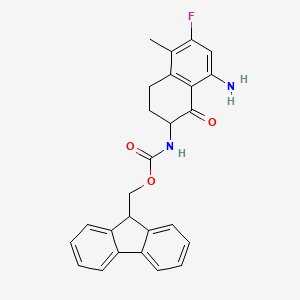
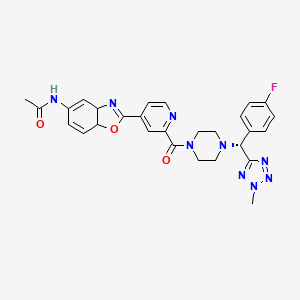
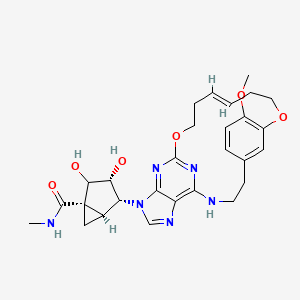
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
